3-fluoro-N-[1-(pyridin-4-yl)ethyl]benzenesulfonamide
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Overview
Description
3-fluoro-N-[1-(pyridin-4-yl)ethyl]benzenesulfonamide is a chemical compound belonging to the class of benzamides. It is obtained by the formal condensation of the carboxy group of 3-fluoro-5-morpholin-4-ylbenzoic acid with the amino group of 1-[2-(pyridin-4-yl)ethyl]indol-6-amine
Chemical Reactions Analysis
Reactions:: The compound may undergo various chemical reactions, including oxidation, reduction, and substitution. without specific experimental data, we cannot provide precise information on the reactions it undergoes.
Common Reagents and Conditions:: Common reagents used in similar reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophilic substitution reagents (e.g., alkyl halides). The choice of reagents depends on the desired transformation.
Major Products:: The major products formed from these reactions would depend on the specific reaction conditions and the substituents present in the compound. Further research and experimental studies are necessary to elucidate these details.
Scientific Research Applications
Chemistry: It could serve as a building block for the synthesis of more complex molecules.
Biology: Researchers may explore its interactions with biological targets.
Medicine: Investigations into its pharmacological properties may lead to drug development.
Industry: Its unique structure might find applications in materials science or catalysis.
Comparison with Similar Compounds
While we lack direct comparisons, exploring related benzamides and their properties could highlight the uniqueness of 3-fluoro-N-[1-(pyridin-4-yl)ethyl]benzenesulfonamide. Researchers may consider compounds like N-phenylpyrazine-2-carboxamides or other structurally related molecules .
Properties
Molecular Formula |
C13H13FN2O2S |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
3-fluoro-N-(1-pyridin-4-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H13FN2O2S/c1-10(11-5-7-15-8-6-11)16-19(17,18)13-4-2-3-12(14)9-13/h2-10,16H,1H3 |
InChI Key |
YIIWKVUPANDQLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=NC=C1)NS(=O)(=O)C2=CC=CC(=C2)F |
Origin of Product |
United States |
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